1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, a derivative of pyrrolidine-2,4-dione, has been utilized in various synthetic methodologies. For instance, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been demonstrated, highlighting the compound's role in producing dipeptide analogues with a linear, extended conformation (Hosseini et al., 2006). This signifies its utility in peptidomimetic chemistry and drug design, providing tools for the study of protein-protein interactions.
Anticancer Activity
Research has identified significant anticancer activities associated with certain derivatives. A notable example is the marked antiproliferative effect of a pyrrolidinedione-linked nitrogen mustard derivative on mouse Sarcoma 180, indicating its potential as a therapeutic agent (Naik et al., 1987). These findings underscore the relevance of pyrrolidinedione derivatives in developing novel anticancer drugs.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. For example, new succinic and maleic derivatives from the fruiting body of Antrodia camphorata exhibited significant anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008). Such research highlights the compound's potential in treating inflammatory diseases and modulating immune responses.
Inhibition of Carbon Steel Corrosion
Moreover, pyrrolidine-2,5-dione derivatives have been investigated for their application in materials science, particularly in inhibiting carbon steel corrosion in hydrochloric acid medium. This application is critical for industries where material durability and longevity are paramount, showcasing the versatility of this compound derivatives beyond biomedical applications (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-(4-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYGWHCQWPMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.